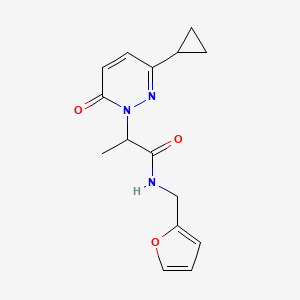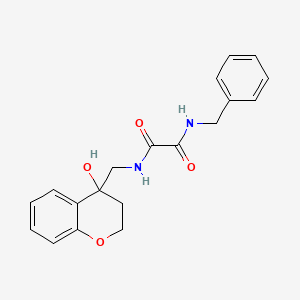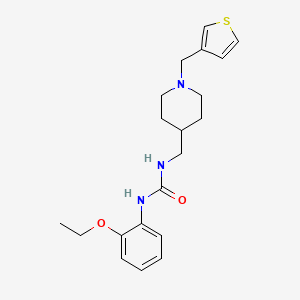
1-(2,5-Dimethylpyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylpyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, commonly known as DMHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMHP belongs to the class of designer drugs and is a potent psychoactive substance. Its chemical structure resembles that of cathinone, which is a naturally occurring stimulant found in the khat plant.
Mecanismo De Acción
DMHP acts as a potent stimulant, similar to other designer drugs such as cathinone and amphetamines. It works by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of the central nervous system, resulting in feelings of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of DMHP is not fully understood and requires further research.
Biochemical and Physiological Effects:
DMHP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to an increase in blood sugar levels. DMHP has been shown to have a significant impact on the central nervous system, leading to changes in behavior, cognition, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHP has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods of time without degrading. However, there are also several limitations to using DMHP in lab experiments. Due to its psychoactive properties, it can be difficult to control the dose and duration of exposure. Additionally, the effects of DMHP can vary depending on the individual and the method of administration, making it difficult to compare results between studies.
Direcciones Futuras
There are several potential future directions for research on DMHP. One area of interest is the development of new psychoactive substances based on the chemical structure of DMHP. These substances could have similar effects to DMHP but with improved safety and efficacy. Another area of interest is the study of the long-term effects of DMHP on the central nervous system. This could provide valuable insights into the mechanisms of addiction and the development of new treatments for substance abuse disorders. Finally, further research is needed to fully understand the mechanism of action of DMHP and its potential applications in scientific research.
Métodos De Síntesis
DMHP can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most commonly used method for synthesizing DMHP is the Mannich reaction. This method involves the reaction of 2,5-dimethylpyrrolidine, 1,2-dithiolane-3-thione, and pentan-1-one in the presence of a strong base and a catalyst. The product obtained from this reaction is DMHP, which can be further purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DMHP has been widely used in scientific research as a tool for studying the effects of psychoactive substances on the central nervous system. It has been shown to have similar effects to other designer drugs such as cathinone and amphetamines. DMHP has been used in studies to investigate the neurochemical changes that occur in the brain following exposure to psychoactive substances. It has also been used to study the effects of these substances on behavior, cognition, and memory.
Propiedades
IUPAC Name |
1-(2,5-dimethylpyrrolidin-1-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOS2/c1-11-7-8-12(2)15(11)14(16)6-4-3-5-13-9-10-17-18-13/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCFAUYNLKVOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)CCCCC2CCSS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2542357.png)


![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)


![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
![1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2542370.png)
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)


